molecular formula C15H18N2O5 B2519881 N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2309348-99-8

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2519881
CAS RN: 2309348-99-8
M. Wt: 306.318
InChI Key: LUXTWVBNMSBRRE-UHFFFAOYSA-N
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Description

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, also known as DFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFO is a chelating agent that can bind with metal ions, making it useful in analytical chemistry, biochemistry, and medical research.

Scientific Research Applications

Organic Synthesis and Bond-Formation Reactions

The compound’s structure features various functional groups, including furan, hydroxyl, and amide moieties. These groups make it a potential candidate for organic synthesis. Notably, C—C, C—N, C—S, and C—O bond-forming reactions are keystones in organic chemistry. Researchers can explore its reactivity in these contexts, aiming to synthesize novel compounds or optimize existing synthetic routes .

Chalcones and Enones

The compound falls into the category of chalcones or enones due to its unsaturated ketone structure. Chalcones are versatile molecules with aryl–aryl or aryl–alkyl groups at both ends. Enones, including chalcones, have been used as target products and synthetic intermediates. Natural compounds containing enone moieties exhibit enzyme inhibitory, anticancer, and antimicrobial activities. Researchers can investigate the compound’s reactivity in enone-based chemistry .

Medicinal Chemistry

Given the compound’s structural features, it could serve as a scaffold for designing bioactive molecules. Enone derivatives have been explored for their potential as drug candidates. Researchers may investigate its interactions with biological targets, assess its pharmacological properties, and explore modifications to enhance its bioactivity .

Material Science and Supramolecular Chemistry

The compound’s unique arrangement of functional groups may contribute to its supramolecular behavior. Researchers can study its self-assembly properties, crystal packing, and potential applications in materials science. Supramolecular chemistry often involves designing functional materials based on non-covalent interactions, and this compound could be an interesting candidate .

Green Chemistry

As interest in sustainable practices grows, green chemistry plays a crucial role. Researchers can explore the compound’s potential as a green reagent or catalyst. Its unique structure may enable eco-friendly transformations, contributing to greener synthetic methodologies .

Natural Products Chemistry

Natural products often inspire drug discovery efforts. The compound’s resemblance to natural products containing enone moieties makes it intriguing. Researchers can investigate its occurrence in natural sources, biosynthetic pathways, and potential bioactivity. Isolation and characterization of related natural products could provide valuable insights .

properties

IUPAC Name

N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-9-6-12(10(2)22-9)13(18)8-17-15(20)14(19)16-7-11-4-3-5-21-11/h3-6,13,18H,7-8H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXTWVBNMSBRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

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